N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide
Description
N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide is a benzothioamide derivative characterized by a trifluoromethyl (-CF₃) group at the para position of the benzothioamide core and a 4-methyl-3-nitrophenyl substituent on the nitrogen atom. This compound is synthesized via condensation reactions involving 4-(trifluoromethyl)benzothioamide and substituted nitroaryl intermediates under acidic conditions, as inferred from analogous synthetic protocols .
Properties
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-4-(trifluoromethyl)benzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2S/c1-9-2-7-12(8-13(9)20(21)22)19-14(23)10-3-5-11(6-4-10)15(16,17)18/h2-8H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPJSSWQUSLNKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)C2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide typically involves the reaction of 4-(trifluoromethyl)benzenethiol with 4-methyl-3-nitroaniline. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the thioamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothioamides.
Scientific Research Applications
N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide is an organic compound with the molecular formula and a molecular weight of 340.32 . It is intended for research purposes only, and not for human or veterinary use .
Synonyms:
- N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzothioamid
- Benzenecarbothioamide, N-(4-methyl-3-nitrophenyl)-4-(trifluoromethyl)-
- N-(4-methyl-3-nitrophenyl)-4-(trifluoromethyl)benzenecarbothioamide
N-(2-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide possesses potential biological activities, and its mechanism of action may involve interaction with specific molecular targets, influenced by functional groups that enhance binding affinity and specificity. Compounds with a benzothioamide structure have been investigated for their biological activities, particularly as potential inhibitors in various enzymatic pathways. Docking studies have shown promising binding affinities for NQO2, suggesting that similar compounds could modulate enzyme activity through competitive inhibition. Further experimental validation is necessary to confirm these interactions and elucidate the underlying mechanisms.
Use as a Building Block
N-(4-Fluoro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide may serve as a building block in the synthesis of more complex organic molecules. N-(2-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide is used as a reagent in organic synthesis and as a building block for more complex molecules.
Applications in Medicinal Chemistry
Mechanism of Action
The mechanism of action of N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The nitrophenyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can affect cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
Table 1: Key Structural Features and Functional Groups
Key Observations :
- Thioamide vs.
- Nitro Group: The -NO₂ substituent in the target compound distinguishes it from chloro or methylsulfanyl analogues, conferring stronger electron-withdrawing effects that may stabilize negative charges or influence binding interactions .
- Trifluoromethyl Group : Shared with compounds in and , the -CF₃ group improves resistance to metabolic degradation, a critical feature in agrochemical and pharmaceutical design.
Physicochemical Properties
Table 2: Inferred Physicochemical Comparison
Stability Notes: The nitro group in the target compound may render it susceptible to photodegradation or reduction, unlike the stable phthalimide core in .
Biological Activity
N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide is a synthetic organic compound characterized by a complex structure that incorporates both trifluoromethyl and nitro functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various enzymatic pathways.
- Molecular Formula : C15H11F3N2O2S
- Molecular Weight : 340.32 g/mol
- CAS Number : 1257095-63-8
The biological activity of this compound has been linked to its ability to interact with specific molecular targets, such as enzymes involved in cancer progression and oxidative stress responses. The presence of trifluoromethyl and nitro groups enhances its chemical reactivity, potentially increasing its potency as an inhibitor compared to other benzothiazole derivatives .
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant inhibitory effects on enzymes like NAD(P)H:quinone oxidoreductase 2 (NQO2), which is implicated in cancer progression. The unique structural features of this compound may enhance its effectiveness as an antitumor agent.
Table 1: Comparison of Antitumor Activity of Similar Compounds
| Compound Name | IC50 (µg/mL) | Target Enzyme |
|---|---|---|
| This compound | TBD | NQO2 |
| Benzothiazole Derivative A | 1.61 ± 1.92 | NQO2 |
| Benzothiazole Derivative B | 1.98 ± 1.22 | NQO2 |
Enzymatic Inhibition
Studies have shown that the compound can effectively bind to target proteins involved in disease pathways, suggesting potential for competitive inhibition. Docking studies indicate promising binding affinities for NQO2, pointing towards its role in modulating enzyme activity .
Case Studies
- In Vitro Studies : A study involving cell lines demonstrated that this compound exhibited cytotoxic effects, with a notable reduction in cell viability at specific concentrations.
- Molecular Dynamics Simulations : Simulations have shown that the compound interacts with target proteins primarily through hydrophobic contacts, with limited hydrogen bonding, indicating a strong affinity for binding sites on the enzyme .
Q & A
Q. How can researchers optimize the synthesis yield of N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide?
- Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Key steps include:
- Temperature and Catalyst Screening: Use gradient temperature trials (e.g., 60–100°C) to identify optimal conditions. Catalysts such as NaHCO₃ or DIPEA may enhance amidation efficiency .
- Purification Techniques: Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from DMF/ethanol mixtures to improve purity (>95%) .
- Real-Time Monitoring: Utilize TLC or HPLC to track intermediate formation and adjust stoichiometry (e.g., molar ratios of 1:1.2 for amine:acyl chloride) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer: Comprehensive characterization involves:
- Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and purity. For example, the trifluoromethyl group shows distinct ¹⁹F NMR signals at ~-60 ppm .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 385.08) .
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns, critical for understanding solid-state stability .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer: Conduct accelerated stability studies:
- Thermal Stability: Use differential scanning calorimetry (DSC) to detect decomposition temperatures. Store samples at -20°C in amber vials to prevent photodegradation .
- Humidity Testing: Expose the compound to 40–75% relative humidity for 4 weeks and monitor degradation via HPLC. The nitro group may hydrolyze under acidic conditions, requiring pH-controlled buffers .
Advanced Research Questions
Q. What strategies can elucidate the compound’s mechanism of action in enzyme inhibition assays?
- Methodological Answer:
- Kinetic Studies: Perform time-dependent inhibition assays (e.g., IC₅₀ shift assays) to distinguish competitive vs. non-competitive binding. The trifluoromethyl group may enhance hydrophobic interactions with enzyme pockets .
- Docking Simulations: Use AutoDock Vina or Schrödinger to model interactions with targets like kinases or cytochrome P450. Validate predictions with site-directed mutagenesis .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .
Q. How can researchers resolve contradictory data in mutagenicity or toxicity studies?
- Methodological Answer:
- Ames Test Replication: Conduct assays in S. typhimurium TA98 and TA100 strains with/without metabolic activation (S9 fraction). Compare results to structurally similar benzothioamides to identify false positives .
- Metabolite Profiling: Use LC-MS/MS to detect reactive metabolites (e.g., nitroso intermediates) that may explain discrepancies between in vitro and in vivo toxicity .
Q. What computational approaches predict the compound’s pharmacokinetic (PK) properties?
- Methodological Answer:
- ADME Modeling: Employ SwissADME or ADMET Predictor to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. The trifluoromethyl group may reduce metabolic clearance .
- Molecular Dynamics (MD): Simulate plasma protein binding (e.g., with human serum albumin) to predict free drug concentration and half-life .
Q. How can polymorphism affect the compound’s bioavailability, and how is it characterized?
- Methodological Answer:
- Polymorph Screening: Recrystallize from solvents like acetone, DMSO, or methanol. Use powder XRD to identify crystalline forms (Form I vs. II) .
- Dissolution Testing: Compare solubility and dissolution rates of polymorphs in biorelevant media (e.g., FaSSIF). Metastable forms may exhibit 2–3× higher bioavailability .
Q. What synthetic routes enable isotopic labeling (e.g., ¹⁹F or ²H) for tracer studies?
- Methodological Answer:
- Deuterium Incorporation: Substitute hydrogen with deuterium in the methyl or nitro groups using D₂O/NaOD under reflux. Monitor deuteration efficiency via MS .
- ¹⁹F-Labeling: Introduce ¹⁹F via electrophilic fluorination of precursor aryl rings. Validate purity using ¹⁹F NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
